molecular formula C9H12BrNO2 B3225335 (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol CAS No. 1247740-36-8

(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol

Cat. No.: B3225335
CAS No.: 1247740-36-8
M. Wt: 246.1 g/mol
InChI Key: BRKCFQIDHFIGJN-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Chemistry

The pyridine ring, a nitrogen-containing heterocycle, holds a position of immense importance in the field of medicinal and organic chemistry. nih.govrsc.org Considered a "privileged scaffold," this structural motif is a cornerstone in the design of a vast array of clinically useful agents and is found in over 7,000 drug molecules of medicinal significance. nih.govresearchgate.net Pyridine (C₅H₅N) is an isostere of benzene, used as a fundamental precursor for synthesizing pharmaceuticals and agrochemicals. nih.govresearchgate.net

Contextualizing Brominated Pyridine Derivatives in Synthetic Transformations

The introduction of a bromine atom onto the pyridine scaffold dramatically enhances its utility as a synthetic intermediate. Bromopyridines are key building blocks in organic synthesis, primarily because the bromine atom can be readily substituted or used as a handle in a variety of cross-coupling reactions. chempanda.com These reactions, including the Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler precursors. chempanda.commdpi.com

The position of the bromine atom on the pyridine ring influences the compound's reactivity. Different methods exist for the bromination of pyridines, which can yield 3- or 5-bromopyridines, while 2- and 6-bromination can be achieved by blocking the other positions. chempanda.com For instance, 3-bromopyridine (B30812) is a widely used substrate in coupling reactions. chempanda.comresearchgate.net The reactivity of the bromine atom towards nucleophiles, such as ammonia, is also a critical aspect of its chemistry, enabling the synthesis of various aminopyridines. researchgate.net The versatility of brominated pyridines makes them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials.

Structural Characteristics and Advanced Research Implications of (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol

This compound is a highly functionalized pyridine derivative whose structure is designed for synthetic versatility. Its key features include a pyridine core, a bromine atom at the 5-position, an isopropoxy (propan-2-yloxy) group at the 2-position, and a methanol (B129727) (hydroxymethyl) group at the 3-position. Each of these functional groups imparts specific reactivity, making the compound a valuable building block for creating more complex target molecules.

PropertyData
CAS Number 1247740-36-8
Molecular Formula C₉H₁₂BrNO₂
Molecular Weight 246.10 g/mol

The primary research implication for this compound is its role as a multifunctional synthetic intermediate.

Bromine at C5: This serves as a classical site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, alkyl, or other functional groups.

Hydroxymethyl Group at C3: This alcohol functionality can undergo various transformations. It can be oxidized to form an aldehyde or a carboxylic acid, esterified, or converted into an ether. This provides a secondary point for molecular elaboration.

Isopropoxy Group at C2: The bulky isopropoxy group can influence the conformation of the molecule and direct the regioselectivity of certain reactions. Electronically, as an alkoxy group, it modifies the electron density of the pyridine ring, which can affect the reactivity of the other positions.

The strategic placement of these three functional groups allows for a stepwise and controlled synthesis, where each group can be reacted selectively under different conditions. This makes this compound a potent precursor in medicinal chemistry and materials science for the synthesis of highly substituted pyridine derivatives.

Rationale and Scope of the Academic Research Outline

The rationale for this academic outline is to provide a systematic understanding of this compound by first establishing the broader chemical context from which it derives its significance. The scope begins with the foundational importance of the pyridine scaffold in modern chemistry, highlighting its prevalence and utility. nih.govnih.gov It then narrows to the specific advantages conferred by bromination, a key synthetic strategy for functionalizing pyridines. chempanda.com

Finally, the outline focuses on the specific structural attributes of this compound, analyzing how its unique combination of functional groups makes it a valuable and versatile tool for synthetic chemists. By examining the compound from this "top-down" perspective, from the general scaffold to the specific molecule, this framework allows for a comprehensive appreciation of its potential applications in the synthesis of novel chemical entities for pharmaceutical and industrial research.

Properties

IUPAC Name

(5-bromo-2-propan-2-yloxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-4,6,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKCFQIDHFIGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Further Functionalization of 5 Bromo 2 Propan 2 Yloxypyridin 3 Yl Methanol

Chemical Transformations at the Bromine Substituent

The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol is well-suited for such transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govwikipedia.orglibretexts.org For a compound like this compound, a Suzuki-Miyaura coupling would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position. A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids demonstrated moderate to good yields, highlighting the feasibility of this transformation on a similarly substituted pyridine ring. mdpi.com

CatalystBaseSolventCoupling PartnerProductYield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid(5-Phenyl-2-propan-2-yloxypyridin-3-yl)methanolNot Reported mdpi.com
Pd(dppf)Cl₂K₂CO₃Toluene/H₂O4-Methoxyphenylboronic acid[5-(4-Methoxyphenyl)-2-propan-2-yloxypyridin-3-yl]methanolNot Reported nih.govwikipedia.org

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This reaction would install an alkyne moiety at the 5-position of this compound, which can serve as a precursor for further transformations. The Sonogashira reaction has been successfully performed on various bromo-pyridines, including 2-bromo-5-nitropyridine, indicating its applicability to the target molecule. researchgate.net

CatalystCo-catalystBaseSolventCoupling PartnerProductYield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHFPhenylacetylene(5-(Phenylethynyl)-2-propan-2-yloxypyridin-3-yl)methanolNot Reported organic-chemistry.orgwikipedia.orglibretexts.org
Pd(OAc)₂CuIPiperidine (B6355638)DMFTrimethylsilylacetylene(5-[(Trimethylsilyl)ethynyl]-2-propan-2-yloxypyridin-3-yl)methanolNot Reported researchgate.net

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This transformation would introduce a vinyl group at the 5-position of the pyridine ring. The reaction is typically carried out in the presence of a palladium catalyst and a base. A modified Jeffery version of the Mizoroki-Heck reaction has been shown to be effective for the coupling of various aromatic bromides with fluorous alkenes. researchgate.net

CatalystBaseSolventCoupling PartnerProductYield (%)Reference
Pd(OAc)₂K₂CO₃DMF/H₂OStyrene(E)-(5-(2-Phenylvinyl)-2-propan-2-yloxypyridin-3-yl)methanolNot Reported nih.gov
Pd(OAc)₂NaOAcDMF/THFButyl acrylateButyl (E)-3-(5-(hydroxymethyl)-6-(propan-2-yloxy)pyridin-3-yl)acrylateNot Reported researchgate.net

While direct nucleophilic aromatic substitution (SNAAr) on aryl halides is generally challenging, it can be facilitated by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org In the case of this compound, the pyridine nitrogen itself provides some activation towards nucleophilic attack. Reactions with strong nucleophiles, such as alkoxides or amines, could potentially displace the bromine atom, particularly under forcing conditions or with appropriate catalysts. For instance, a concerted SNAr reaction of 5-bromo-1,2,3-triazines with phenols has been developed, which could serve as a model for similar transformations on bromo-pyridines. organic-chemistry.orgnih.gov

NucleophileBaseSolventProductReference
PhenolCs₂CO₃THF(5-Phenoxy-2-propan-2-yloxypyridin-3-yl)methanol organic-chemistry.orgnih.gov
PyrrolidineNaOt-BuToluene(5-(Pyrrolidin-1-yl)-2-propan-2-yloxypyridin-3-yl)methanol nih.gov

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group at the 3-position offers another avenue for derivatization, allowing for oxidation, esterification, etherification, and halogenation.

The primary alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. The choice of reagent and reaction conditions determines the oxidation state of the product.

ReagentSolventProductReference
Pyridinium (B92312) chlorochromate (PCC)Dichloromethane5-Bromo-2-(propan-2-yloxy)nicotinaldehydeGeneral textbook knowledge
Potassium permanganate (B83412) (KMnO₄)Water/Pyridine5-Bromo-2-(propan-2-yloxy)nicotinic acidGeneral textbook knowledge
Jones reagent (CrO₃, H₂SO₄)Acetone5-Bromo-2-(propan-2-yloxy)nicotinic acidGeneral textbook knowledge

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, or etherification with alkyl halides. medcraveonline.commedcraveonline.com These reactions are fundamental for modifying the steric and electronic properties of the molecule.

Esterification:

ReagentCatalystSolventProductReference
Acetic anhydridePyridineDichloromethane(5-Bromo-2-(propan-2-yloxy)pyridin-3-yl)methyl acetate (B1210297) medcraveonline.commedcraveonline.com
Benzoyl chlorideTriethylamineTHF(5-Bromo-2-(propan-2-yloxy)pyridin-3-yl)methyl benzoate medcraveonline.com
Benzoic acidDCC, DMAPDichloromethane(5-Bromo-2-(propan-2-yloxy)pyridin-3-yl)methyl benzoate researchgate.net

Etherification (Williamson Ether Synthesis):

ReagentBaseSolventProductReference
Methyl iodideNaHTHF5-Bromo-3-(methoxymethyl)-2-(propan-2-yloxy)pyridineGeneral textbook knowledge
Benzyl bromideK₂CO₃Acetone5-Bromo-3-(benzyloxymethyl)-2-(propan-2-yloxy)pyridineGeneral textbook knowledge

The primary alcohol can be converted to the corresponding halide, which is a versatile intermediate for further nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used for this purpose. chemistrysteps.comyoutube.commasterorganicchemistry.comyoutube.com

ReagentSolventProductMechanismReference
Thionyl chloride (SOCl₂)Dichloromethane5-Bromo-3-(chloromethyl)-2-(propan-2-yloxy)pyridineSₙ2 or Sₙi masterorganicchemistry.commasterorganicchemistry.com
Phosphorus tribromide (PBr₃)Diethyl ether5-Bromo-3-(bromomethyl)-2-(propan-2-yloxy)pyridineSₙ2 chemistrysteps.commasterorganicchemistry.com

Chemical Modifications and Transformations of the Isopropoxy Group

The 2-isopropoxy group on the pyridine ring serves primarily as a protecting group for the corresponding 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer. The removal of this isopropyl group is a key step in synthesizing derivatives bearing a hydroxyl or carbonyl function at the C2-position. The cleavage of aryl isopropyl ethers can be accomplished under various conditions, offering flexibility depending on the tolerance of other functional groups within the molecule.

Common strategies for the deprotection of aryl ethers involve the use of strong Lewis acids. For instance, boron tribromide (BBr₃) is a powerful reagent for cleaving aryl ethers, and its reactivity can be modulated by controlling stoichiometry and temperature. acs.org Similarly, aluminum trichloride (B1173362) (AlCl₃) has been shown to be effective for the selective cleavage of isopropyl aryl ethers. acs.org These methods typically involve the formation of an aluminate or borate (B1201080) complex, followed by hydrolysis to yield the free hydroxyl group.

More recent and milder methods offer greater functional group compatibility. Organophotoredox catalysis, for example, provides a chemoselective strategy for the deprotection of phenolic ethers under visible light irradiation. chemrxiv.org Another mild approach involves the use of diphenylphosphine (B32561) (HPPh₂) and potassium tert-butoxide (tBuOK), which can effectively cleave various aryl ethers, including methyl, benzyl, and allyl ethers, suggesting its potential applicability to the isopropoxy group. rsc.org Successful deprotection would yield (5-bromo-2-hydroxypyridin-3-yl)methanol, a valuable intermediate for further elaboration.

TransformationReagents and ConditionsResulting Functional GroupDescription
Lewis Acid-Mediated DeprotectionBoron Tribromide (BBr₃) or Aluminum Trichloride (AlCl₃) in an inert solvent (e.g., DCM).2-Hydroxyl / 2-PyridoneA classic and effective method for cleaving aryl ethers, though it requires careful control due to the high reactivity of the Lewis acid. acs.orgacs.org
Mild Base and Phosphine (B1218219) DeprotectionDiphenylphosphine (HPPh₂), Potassium tert-butoxide (tBuOK) in a solvent like 1,4-dioxane.2-Hydroxyl / 2-PyridoneA metal-free and milder alternative that demonstrates high chemoselectivity for aryl ethers over aliphatic ones. rsc.org
Photoredox-Catalyzed DeprotectionOrganic photocatalyst, light source (e.g., blue LEDs), and a suitable reductant.2-Hydroxyl / 2-PyridoneA modern, sustainable approach that operates under mild conditions and shows excellent functional group tolerance. chemrxiv.org

Synthesis of Highly Functionalized Pyridine Scaffolds

This compound is an ideal substrate for constructing highly functionalized pyridine scaffolds due to its distinct reactive sites. The C5-bromo atom is primed for metal-catalyzed cross-coupling reactions, while the C3-hydroxymethyl group can be transformed into a variety of other functionalities.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming new carbon-carbon bonds at the site of the bromo substituent. mdpi.comresearchgate.net Reacting the parent compound with a diverse range of aryl- or heteroarylboronic acids can introduce significant molecular complexity, leading to the synthesis of biaryl and hetero-biaryl structures. mdpi.com This method is well-established for bromo-pyridines and generally proceeds with high yields and excellent functional group tolerance. researchgate.netnih.gov

The hydroxymethyl group at the C3 position offers another handle for diversification. It can be readily oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). researchgate.net This aldehyde is a versatile intermediate for subsequent reactions such as Wittig olefinations, reductive aminations, or additions of organometallic reagents. Further oxidation of the alcohol or the intermediate aldehyde to a carboxylic acid using stronger oxidizing agents (e.g., potassium permanganate) yields another key functional group for derivatization, such as amide bond formation or esterification. nih.gov

By combining these transformations, complex, multi-functionalized pyridine derivatives can be synthesized. For example, a Suzuki coupling at C5 followed by oxidation of the C3-methanol and subsequent elaboration of the resulting aldehyde or carboxylic acid allows for a modular and convergent approach to novel pyridine-based chemical entities.

Transformation SiteReaction TypeReagents and ConditionsResulting Scaffold Feature
C5-PositionSuzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃). mdpi.comC5-Aryl or C5-Heteroaryl substituent.
C5-PositionSonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, base.C5-Alkynyl substituent.
C3-PositionOxidation to AldehydePyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in DCM. researchgate.netC3-Formyl group (-CHO).
C3-PositionOxidation to Carboxylic AcidPotassium permanganate (KMnO₄) or Jones reagent.C3-Carboxyl group (-COOH).
C3-AldehydeReductive AminationAmine (R₂NH), reducing agent (e.g., NaBH(OAc)₃).C3-Aminomethyl group (-CH₂NR₂).
C3-Carboxylic AcidAmide CouplingAmine (R₂NH), coupling agent (e.g., HATU, EDC).C3-Amide group (-CONR₂).

Strategies for Introducing Chirality and Asymmetric Synthesis Approaches

The development of chiral pyridine derivatives is of significant interest in medicinal chemistry and materials science. chim.it Since this compound is an achiral molecule, the introduction of stereocenters requires the use of asymmetric synthesis methodologies.

One effective strategy involves the initial transformation of the C3-hydroxymethyl group into a prochiral functional group, such as an aldehyde via oxidation. This pyridin-3-carbaldehyde derivative can then be subjected to a variety of well-established catalytic asymmetric reactions. For example, enantioselective allylation, alkynylation, or alkylation using chiral catalysts can generate a stereogenic center at the former carbinol carbon with high enantiopurity. chim.it A particularly relevant approach is the asymmetric C3-allylation of pyridines, which can be achieved through a sequence of hydroboration, iridium-catalyzed allylation, and rearomatization. acs.org

Another powerful approach is the use of chiral auxiliaries. iitg.ac.in The C3-hydroxymethyl group, or the corresponding carboxylic acid, can be covalently attached to a chiral auxiliary. This auxiliary would then direct the stereoselectivity of a subsequent reaction, for instance, a nucleophilic addition to the pyridine ring or a transformation at the C5-position, before being cleaved to reveal the enantioenriched product.

Furthermore, direct catalytic asymmetric functionalization of the pyridine core or its derivatives represents a cutting-edge strategy. While challenging, methods for the catalytic asymmetric C-H functionalization of pyridines are emerging. chim.it More established is the asymmetric functionalization of dearomatized pyridine intermediates. A pyridine can be partially reduced to a dihydropyridine (B1217469), which then undergoes a highly regio- and enantioselective reaction, such as a Rh-catalyzed carbometalation with a boronic acid, to install a new stereocenter. nih.gov Subsequent re-aromatization or further reduction can lead to a variety of enantioenriched pyridine or piperidine products.

StrategyApproachDescriptionPotential Product
Catalytic Asymmetric AdditionOxidation of the C3-methanol to an aldehyde, followed by enantioselective addition of a nucleophile (e.g., allyl, alkyl).This two-step process creates a chiral secondary alcohol at the C3-position. The stereochemistry is controlled by a chiral catalyst (e.g., a transition metal complex with a chiral ligand). chim.itEnantioenriched (5-Bromo-2-isopropoxypyridin-3-yl)(R/S)-[Nu]-methanol.
Chiral Auxiliary ControlEsterification of the C3-methanol (or amidation of the derived acid) with a chiral auxiliary (e.g., Evans auxiliary).The chiral auxiliary sterically blocks one face of the molecule, directing subsequent reactions (e.g., addition to the pyridine ring) to occur with high diastereoselectivity. iitg.ac.inDiastereomerically enriched functionalized pyridine.
Asymmetric Dearomatization-FunctionalizationPartial reduction of the pyridine to a dihydropyridine, followed by enantioselective catalytic functionalization (e.g., Rh-catalyzed carbometalation). nih.govThis method introduces a substituent at a ring position (e.g., C3) with high enantioselectivity by functionalizing a non-aromatic intermediate.Enantioenriched 3-substituted tetrahydropyridine (B1245486) or piperidine derivative.

Advanced Spectroscopic and Diffraction Characterization Methodologies for Pyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

1D NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) ring would appear as doublets in the downfield region. The methine proton of the isopropoxy group would present as a septet, coupled to the six equivalent methyl protons, which would in turn appear as a doublet. The methylene (B1212753) protons of the hydroxymethyl group would likely be a singlet, or a doublet if coupled to the hydroxyl proton, which itself would be a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would reveal discrete signals for each carbon atom in a unique electronic environment. The carbon atoms of the pyridine ring would resonate in the aromatic region of the spectrum. The carbons of the isopropoxy group and the hydroxymethyl group would appear in the aliphatic region.

Predicted NMR Data

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Pyridine C-H7.5 - 8.5110 - 150
Pyridine C-Br-115 - 125
Pyridine C-O-155 - 165
Pyridine C-CH₂OH-130 - 140
-CH₂OH~4.5~60
-OCH(CH₃)₂~4.6 (septet)~70
-OCH(CH₃)₂~1.3 (doublet)~22

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are employed to resolve complex structures by correlating signals from different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing insights into the molecule's conformation. For example, it could show spatial proximity between the protons of the isopropoxy group and the aromatic proton at the 4-position of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (such as ESI-MS) would be used to confirm the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern in the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve the loss of the hydroxymethyl group, the isopropoxy group, or cleavage of the pyridine ring.

Expected Mass Spectrometry Data

Technique Expected Observation
ESI-MSMolecular ion peak [M+H]⁺ with characteristic bromine isotopic pattern.
GC-MSMolecular ion peak and fragment ions corresponding to loss of functional groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations of the aromatic and aliphatic groups would appear around 2850-3100 cm⁻¹. The C-O stretching vibrations of the ether and alcohol would be observed in the 1000-1300 cm⁻¹ region. Vibrations associated with the pyridine ring would be found in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Characteristic Vibrational Frequencies

Functional Group Expected IR Absorption (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=C, C=N (pyridine)1400-1600
C-O (ether, alcohol)1000-1300

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy investigates the electronic transitions within a molecule and provides information on its electronic structure and photophysical properties.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, arising from π-π* transitions within the substituted pyridine ring. The presence of the bromine and alkoxy substituents would influence the position and intensity of these absorption maxima.

Fluorescence Spectroscopy: While not all molecules fluoresce, if this compound exhibits fluorescence, an emission spectrum could be recorded. This would provide information about the excited state properties of the molecule.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined.

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. It would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement.

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Mixture Analysis of this compound

The purity of pharmacologically significant compounds such as this compound is a critical parameter that can significantly influence its efficacy and safety. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for the qualitative and quantitative analysis of this compound, allowing for the separation, identification, and quantification of the main component as well as any process-related impurities or degradation products.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can provide detailed information about its purity and can detect trace levels of volatile impurities.

Sample Preparation: A key step in the GC analysis of this pyridine derivative involves the preparation of the sample in a suitable volatile organic solvent. Solvents such as dichloromethane, N,N-dimethylformamide, or methanol (B129727) are often employed. To enhance the volatility and thermal stability of the analyte, derivatization may sometimes be employed, although the methanolic group on the compound may allow for direct analysis.

Instrumentation and Method Parameters: A typical GC system for the analysis of this compound would consist of a capillary column, an injector, a temperature-controlled oven, and a detector.

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5) column, is generally suitable for the separation of pyridine derivatives. These columns provide good resolution and thermal stability.

Injector: A split/splitless injector is commonly used, with the split mode being preferred for purity analysis to avoid column overloading.

Oven Temperature Program: A temperature gradient is typically employed to ensure the efficient separation of compounds with different boiling points. A representative program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.

Detector: A Flame Ionization Detector (FID) is a common choice due to its high sensitivity to organic compounds. For more definitive identification of impurities, a Mass Spectrometer (MS) detector is invaluable, as it provides structural information based on the mass-to-charge ratio of the fragmented ions.

Below is a hypothetical data table illustrating typical GC parameters and expected results for the purity analysis of a synthesized batch of this compound.

ParameterValue
Instrument Gas Chromatograph with FID
Column HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program 100 °C (2 min), then 15 °C/min to 280 °C (5 min)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Sample Concentration 1 mg/mL in Dichloromethane
Expected Retention Time ~12.5 min
Calculated Purity >98%

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach for purity assessment and analysis of reaction mixtures.

Method Development: The development of a robust HPLC method involves the careful selection of the stationary phase (column), mobile phase, and detector.

Stationary Phase: A C18 (octadecylsilyl) column is a standard choice for the separation of moderately polar compounds like substituted pyridines. The hydrophobicity of the C18 stationary phase provides good retention and separation.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used. The organic modifier, such as acetonitrile (B52724) or methanol, is varied to control the retention time of the analyte. The aqueous phase often contains a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to maintain a constant pH and improve peak shape. For pyridine derivatives, which are basic, an acidic mobile phase is often used to ensure the analyte is in its protonated form, leading to better chromatographic performance.

Detector: A UV-Vis detector is commonly employed, as the pyridine ring exhibits strong absorbance in the UV region (typically around 260-280 nm). A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

Research Findings: Studies on various pyridine derivatives have demonstrated the utility of RP-HPLC for their analysis. The retention of these compounds is influenced by the hydrophobicity of the substituents and the pH of the mobile phase. For this compound, the presence of the bromo and isopropoxy groups will contribute to its retention on a C18 column. By optimizing the mobile phase composition, baseline separation of the main compound from its potential impurities, such as starting materials or by-products of the synthesis, can be achieved.

A hypothetical HPLC method and the expected results for the analysis of a reaction mixture containing this compound are presented in the table below.

ParameterValue
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18 (150 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time ~5.8 min
Analysis Application Monitoring reaction progress and final product purity

In a typical reaction mixture analysis, peaks corresponding to starting materials, intermediates, the final product, and any by-products would be observed. By comparing the retention times and UV spectra with those of known standards, the components of the mixture can be identified and their relative proportions quantified. This allows for the optimization of reaction conditions and the assessment of the final product's purity.

Theoretical and Computational Chemistry Studies on 5 Bromo 2 Propan 2 Yloxypyridin 3 Yl Methanol

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

No published studies detailing DFT calculations for the geometry optimization and electronic structure analysis of (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol are currently available. Such studies would typically involve using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to determine the most stable three-dimensional conformation of the molecule and to analyze its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Quantum Chemical Methods

There are no available quantum chemical predictions for the NMR, IR, or UV-Vis spectra of this compound. This type of analysis would provide theoretical spectral data that could be used to aid in the experimental characterization of the compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

A search of the scientific literature did not yield any molecular dynamics simulation studies for this compound. These simulations would be valuable for understanding the molecule's flexibility, its preferred shapes (conformational landscape), and how it interacts with itself and with other molecules in different environments.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

No QSRR models specifically involving this compound have been reported. QSRR studies aim to build mathematical models that correlate the structural features of molecules with their chemical reactivity.

Computational Investigation of Reaction Energetics and Pathways

There is no available research on the computational investigation of reaction energetics and pathways for this compound. Such studies would explore the energy changes that occur during chemical reactions involving this molecule and determine the most likely mechanisms for these transformations.

Advanced Molecular Modeling for Material Science Applications

No advanced molecular modeling studies exploring the potential of this compound in material science have been published. This area of research would investigate how the molecule could be used to design new materials with specific properties.

Conclusion and Future Research Directions

Synthesis and Transformation of Halogenated Pyridines: Current Status and Innovations

The synthesis of halogenated pyridines is a cornerstone of heterocyclic chemistry, crucial for the development of a wide array of derivatives. researchgate.net Traditional methods for pyridine (B92270) halogenation, such as electrophilic aromatic substitution (EAS), are often challenging due to the electron-deficient nature of the pyridine ring, which typically requires harsh reaction conditions and can lead to mixtures of regioisomers. chemrxiv.orgnih.gov

Modern synthetic chemistry has introduced more refined and selective strategies. These include:

Directed Ortho-Metalation (DoM): This technique uses directing groups to achieve regioselective metalation and subsequent halogenation at specific positions. nih.gov

Halogen/Metal Exchange: Pre-functionalized pyridines can undergo exchange reactions to introduce different halogen atoms. nih.gov

Pyridine N-Oxide Chemistry: Activation of the pyridine ring via N-oxide formation facilitates electrophilic substitution, often with high regioselectivity, which can then be followed by deoxygenation. nih.gov

A significant recent innovation involves the temporary dearomatization of the pyridine ring. One such method utilizes a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. researchgate.netchemrxiv.orgchemrxiv.org This approach transforms the electron-deficient pyridine into a reactive alkene-like structure, allowing for mild and highly regioselective halogenation at the 3-position. researchgate.netchemrxiv.org Another strategy employs designed phosphine (B1218219) reagents that are installed at the 4-position and subsequently displaced by halide nucleophiles. nih.govresearchgate.net

These innovative methods provide more efficient and selective access to complex halogenated pyridines, which are valuable precursors for further functionalization through cross-coupling reactions.

Table 1: Comparison of Pyridine Halogenation Methods

Method General Principle Advantages Limitations
Electrophilic Aromatic Substitution (EAS) Direct reaction with an electrophilic halogen source. chemrxiv.org Simple reagents. Harsh conditions, low regioselectivity, limited to certain substrates. chemrxiv.orgnih.gov
Directed Metalation/Halogen Exchange Use of directing groups or pre-existing halogens for regiocontrol. nih.gov High regioselectivity. Requires specific functional groups or precursors. nih.gov
Pyridine N-Oxide Activation N-oxide formation activates the ring for electrophilic attack. nih.gov Good control over selectivity, milder conditions. Requires additional synthesis and removal steps for the N-oxide group.
Zincke Imine Intermediates Temporary ring-opening to form a reactive azatriene. chemrxiv.orgchemrxiv.org High 3-selectivity, mild conditions, broad scope. researchgate.netchemrxiv.org Can require a two-step process for lower-yielding substrates. chemrxiv.org

| Phosphine Reagent Displacement | Installation and displacement of a phosphonium (B103445) salt at the 4-position. nih.gov | High 4-selectivity, applicable to complex molecules. nih.govresearchgate.net | Multi-step process. |

Unexplored Reactivity and Functionalization Pathways for (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol

The specific structure of this compound offers multiple sites for chemical modification, suggesting a rich and largely unexplored reactive landscape.

Cross-Coupling Reactions: The bromine atom at the C5 position is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). These reactions would allow for the introduction of a wide range of carbon- and heteroatom-based substituents, creating a library of novel compounds from a single precursor.

Functionalization of the Hydroxymethyl Group: The primary alcohol at C3 can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of derivatives. Alternatively, it can be converted into other functional groups, such as halides or amines, or used as a point of attachment for ester or ether linkages.

Modification of the Isopropoxy Group: The ether at the C2 position is generally stable, but its modification or cleavage under specific conditions could provide another route for derivatization.

C-H Functionalization: Although challenging, recent advances in C-H activation chemistry could potentially allow for the direct functionalization of the remaining C-H bond on the pyridine ring, offering a highly efficient route to poly-substituted derivatives without pre-functionalization.

The interplay between these functional groups could also lead to interesting intramolecular reactions, yielding novel heterocyclic ring systems.

Advancements in Computational and Theoretical Chemistry for Pyridine Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of pyridine systems. acs.orgresearchgate.net Theoretical calculations can provide deep insights into:

Geometric and Electronic Properties: DFT calculations can accurately predict bond lengths, bond angles, and electronic structures, which are fundamental to understanding a molecule's reactivity. acs.org

Chemical Reactivity: Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to predict sites of nucleophilic and electrophilic attack. nih.gov

Reaction Mechanisms: Transition state theory calculations can elucidate the pathways of chemical reactions, helping to explain observed regioselectivity and to design more efficient synthetic routes. researchgate.netoberlin.edu

Spectroscopic Properties: Computational methods can simulate vibrational spectra (e.g., IR) and NMR spectra, aiding in the structural characterization of new compounds. acs.org

For this compound, computational studies could be used to predict its reactivity in cross-coupling reactions, assess the acidity of the hydroxyl proton, and explore the conformational landscape of the isopropoxy group. Such studies would be invaluable for guiding synthetic efforts and exploring the potential properties of its derivatives. nih.gov

Table 2: Applications of Computational Chemistry to Pyridine Systems

Computational Method Application Area Insights Gained
Density Functional Theory (DFT) Geometry Optimization Prediction of stable molecular structures, bond lengths, and angles. acs.org
Frontier Molecular Orbital (FMO) Theory Reactivity Prediction Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov
Transition State Theory (TST) Mechanistic Studies Elucidation of reaction pathways, calculation of activation energies, and prediction of product distributions. oberlin.edu

| Time-Dependent DFT (TD-DFT) | Optical Properties | Prediction of electronic transitions, absorption spectra, and fluorescence properties. acs.org |

Emerging Opportunities for Non-Therapeutic Applications in Chemical Industries and Academia

While much of the focus on pyridine derivatives is in medicinal chemistry, their unique properties make them valuable in a range of non-therapeutic applications. nbinno.comdntb.gov.uarsc.org The structural motifs present in this compound suggest potential utility in several areas:

Agrochemicals: The pyridine scaffold is a key component in many herbicides, fungicides, and insecticides. globalresearchonline.netresearchgate.net Further functionalization of this compound could lead to new agrochemical candidates.

Materials Science: Pyridine-containing polymers and organic materials can exhibit interesting electronic and optical properties. acs.org Halogenated pyridines, in particular, serve as building blocks for π-conjugated systems used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. acs.org

Ligand Synthesis: The nitrogen atom of the pyridine ring and the oxygen atoms of the ether and alcohol groups make this molecule a potential multidentate ligand for coordination chemistry. Metal complexes incorporating such ligands could find applications in catalysis or as functional materials. nih.gov

Synthetic Building Blocks: As a highly functionalized and versatile intermediate, this compound is a valuable building block for academic and industrial organic synthesis, enabling the construction of more complex molecular architectures. researchgate.net

Prospects for Interdisciplinary Research Involving Pyridine Derivatives

The future of chemical research lies increasingly in interdisciplinary collaboration. Pyridine derivatives like this compound are well-suited for such endeavors.

Chemistry and Materials Science: Collaboration between synthetic chemists and materials scientists could explore the incorporation of this building block into novel polymers or metal-organic frameworks (MOFs) with tailored electronic, optical, or porous properties.

Chemistry and Biology: While excluding therapeutic applications, interdisciplinary research could focus on developing pyridine-based fluorescent probes for molecular imaging or as chemosensors for detecting specific analytes. dntb.gov.ua

Synthesis and Catalysis: The development of new catalysts based on metal complexes of this and related pyridine ligands could drive innovation in sustainable chemistry and efficient manufacturing processes.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (5-Bromo-2-isopropoxypyridin-3-yl)methanol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves halogenation and functionalization of pyridine derivatives. Key steps include:

  • Halogenation : Bromination at the 5-position using NBS (N-bromosuccinimide) under controlled temperature (e.g., 0–25°C) to avoid over-halogenation .
  • Etherification : Introduction of the isopropoxy group via nucleophilic substitution (e.g., reacting with isopropyl bromide in the presence of a base like K₂CO₃) .
  • Hydroxymethylation : Reduction of a carbonyl intermediate (e.g., using NaBH₄ in methanol) to introduce the methanol group .
  • Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., 30 minutes vs. 5 hours under reflux) while maintaining yields >85% .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR reveals substituent positions (e.g., bromine-induced deshielding at δ 8.2–8.5 ppm for pyridine protons). 13^{13}C NMR confirms the isopropoxy group (C-O signal at ~70 ppm) .
  • IR : Stretching vibrations for O-H (3300–3500 cm⁻¹) and C-Br (550–600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 260 [M+H]⁺, with fragmentation patterns indicating Br loss (m/z 181) .

Q. What chromatographic methods are suitable for purity assessment?

  • Methodological Answer :

  • HPLC : Use a C18 column with a gradient mobile phase (e.g., 70:30 methanol/water to 90:10 over 20 minutes) to resolve impurities. Retention time: ~12.3 minutes .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) show an Rf of 0.45 under UV visualization .

Advanced Research Questions

Q. How can computational methods like Multiwfn analyze electron density distribution and noncovalent interactions?

  • Methodological Answer :

  • Wavefunction Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to generate the electron density file. Use Multiwfn to compute the Electron Localization Function (ELF) and Laplacian of electron density to identify covalent/noncovalent regions .
  • Noncovalent Interactions : Generate Reduced Density Gradient (RDG) isosurfaces to visualize steric repulsion (blue regions) and hydrogen bonds (green regions) between the hydroxyl group and pyridine ring .

Q. How can SHELX software resolve structural ambiguities in X-ray crystallography studies?

  • Methodological Answer :

  • Twinning : Use SHELXL’s TWIN and BASF commands to refine twinned data (common in halogenated compounds due to dense packing).
  • Disorder Modeling : Apply PART and AFIX constraints to model disordered isopropoxy groups .
  • Validation : Cross-check with PLATON to ensure hydrogen-bonding networks align with electron density maps .

Q. How do bromine and isopropoxy substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Bromine Reactivity : The 5-bromo group undergoes Suzuki-Miyaura coupling (e.g., with Pd(PPh₃)₄ and arylboronic acids) at 80°C in THF/water (3:1). Competitive SNAr reactions are minimized by using bulky ligands .
  • Isopropoxy Effects : The electron-donating isopropoxy group at position 2 deactivates the pyridine ring, directing cross-coupling to the bromine site. DFT studies (e.g., Mulliken charges) confirm reduced electron density at position 5 .

Q. What strategies address contradictions between computational and experimental molecular geometries?

  • Methodological Answer :

  • Geometry Optimization : Compare gas-phase DFT structures (B3LYP/6-311+G**) with solid-state X-ray data. Adjust for solvent effects (e.g., PCM model for methanol) .
  • Torsional Analysis : Use relaxed potential energy scans to evaluate rotational barriers of the isopropoxy group, reconciling NMR-derived dihedral angles with computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.